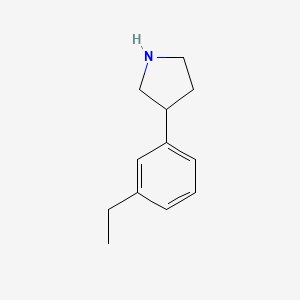

3-(3-Ethylphenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Ring Systems in Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, with nitrogen-containing heterocycles being of particular importance due to their prevalence in nature and pharmacology. nih.govresearchgate.net Among these, the pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, is a fundamental structural motif. bldpharm.comnih.gov Also known as tetrahydropyrrole, its non-planar, puckered structure allows for a three-dimensional exploration of chemical space that is highly advantageous in the design of complex molecules. semanticscholar.orgresearchgate.net This non-planarity, termed "pseudorotation," along with the potential for multiple stereocenters, makes the pyrrolidine scaffold exceptionally versatile for creating structurally diverse compounds. researchgate.netsci-hub.se The nitrogen atom imparts basicity and serves as a key point for substitution, further enhancing its utility as a building block in organic synthesis. sci-hub.se

Overview of Pyrrolidine Core Scaffolds in Biologically Active Molecules

The pyrrolidine core is a "privileged structure" in medicinal chemistry, frequently appearing in a vast array of biologically active molecules and natural products. researchgate.netsci-hub.se This scaffold is present in numerous FDA-approved drugs, highlighting its importance in pharmaceutical development. nih.gov Natural alkaloids such as nicotine (B1678760) and hygrine (B30402) contain the pyrrolidine ring, as do the essential amino acids proline and hydroxyproline. scirp.org

The versatility of the pyrrolidine scaffold allows it to be decorated with various substituents, leading to compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. sci-hub.selookchem.com Specifically, pyrrolidines bearing an aromatic substituent at the C-3 position are known to interact with central nervous system targets and have been investigated as potent ligands for serotonin (B10506) and dopamine (B1211576) receptors. nih.govresearchgate.net

Historical Context of Pyrrolidine Chemistry and its Evolution in Research

The history of pyrrolidine chemistry is intrinsically linked to the study of natural products. The structure was first identified in alkaloids isolated from plants like the coca shrub. google.com Early research focused on the isolation and structural elucidation of these natural compounds. Over time, the focus shifted towards the synthesis of the pyrrolidine ring and its derivatives. The development of methods like 1,3-dipolar cycloadditions of azomethine ylides provided a highly convergent route to construct the pyrrolidine ring. sci-hub.se More recent advancements in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and rhodium-catalyzed conjugate additions, have further expanded the synthetic toolbox, allowing for the precise and stereoselective synthesis of highly functionalized pyrrolidines. sci-hub.seacs.org This evolution in synthetic methodology continues to drive the exploration of pyrrolidine derivatives in drug discovery and materials science. chemimpex.com

Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

3-(3-ethylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17N/c1-2-10-4-3-5-11(8-10)12-6-7-13-9-12/h3-5,8,12-13H,2,6-7,9H2,1H3 |

InChI Key |

QAMAXWRAEUFTJU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C2CCNC2 |

Origin of Product |

United States |

Synthesis of 3 3 Ethylphenyl Pyrrolidine

One common and effective strategy is the Heck arylation . sci-hub.se This approach would likely involve the palladium-catalyzed coupling of a suitable N-protected 2,5-dihydropyrrole with an aryl halide, such as 1-bromo-3-ethylbenzene. The resulting 3-aryl-2,3-dihydropyrrole intermediate would then be reduced, typically via catalytic hydrogenation, to yield the saturated pyrrolidine (B122466) ring. The N-protecting group would be removed in a final step to afford 3-(3-Ethylphenyl)pyrrolidine.

Another powerful method is the asymmetric conjugate addition . acs.org A rhodium-catalyzed 1,4-addition of a 3-ethylphenylboronic acid to a fumaric ester derivative could generate a chiral 2-(3-ethylphenyl)succinate. This intermediate could then be converted through a series of standard transformations, including reduction of the esters to diols, conversion to a diamine or a related precursor, and subsequent intramolecular cyclization to form the desired chiral this compound. acs.org

Other established methods for creating the 3-arylpyrrolidine framework include 1,3-dipolar cycloadditions and acid-promoted skeletal rearrangements, demonstrating the variety of synthetic strategies available to chemists for accessing this important structural motif. sci-hub.selookchem.com

Chemical Properties of 3 3 Ethylphenyl Pyrrolidine

The chemical properties of 3-(3-Ethylphenyl)pyrrolidine are dictated by its constituent functional groups: a secondary amine within a cyclic structure and a meta-substituted aromatic ring.

| Property | Predicted Value/Description |

| Molecular Formula | C₁₂H₁₇N epo.org |

| Molecular Weight | 175.27 g/mol |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. |

| Basicity | As a secondary amine, the pyrrolidine (B122466) nitrogen has a lone pair of electrons, making the compound basic. It will readily react with acids to form ammonium (B1175870) salts, such as the hydrochloride salt. bldpharm.com |

| Solubility | Likely soluble in common organic solvents. The hydrochloride salt is expected to be soluble in water. |

| Reactivity | The secondary amine can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines. The aromatic ring can undergo electrophilic aromatic substitution, with the ethyl group acting as a weak ortho-, para-director. |

Spectroscopic Data of 3 3 Ethylphenyl Pyrrolidine

Specific spectroscopic data for 3-(3-Ethylphenyl)pyrrolidine are not published. However, the expected data can be predicted based on its structure. These analytical techniques are crucial for confirming the identity and purity of the compound after synthesis.

| Technique | Expected Observations |

| ¹H NMR | The spectrum would show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 2.6 ppm). The four protons on the aromatic ring would appear as a complex multiplet pattern in the aromatic region (approx. 7.0-7.3 ppm). The seven protons on the pyrrolidine (B122466) ring would appear as a series of overlapping multiplets in the upfield region (approx. 2.0-3.5 ppm). The N-H proton would likely appear as a broad singlet. |

| ¹³C NMR | The spectrum would display 10 distinct signals (assuming symmetry in the phenyl ring doesn't result in overlapping signals). These would include two signals for the ethyl group, six signals for the aromatic carbons (four CH and two quaternary), and four signals for the carbons of the pyrrolidine ring. |

| Infrared (IR) Spectroscopy | Key absorption bands would include a moderate N-H stretch around 3300-3400 cm⁻¹, C-H stretches for both aliphatic and aromatic protons (2850-3100 cm⁻¹), and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 175. Key fragmentation patterns would likely involve the loss of an ethyl group or cleavage of the pyrrolidine ring. |

Research Applications of 3 3 Ethylphenyl Pyrrolidine

Classical and Contemporary Methodologies for Pyrrolidine (B122466) Ring Construction

The synthesis of the pyrrolidine core has evolved from classical cyclization reactions to highly efficient and atom-economical modern techniques like multicomponent and cycloaddition reactions. rsc.org These methods provide access to a wide diversity of substituted pyrrolidines with significant control over stereochemistry. rsc.org

Cyclization Reactions

Cyclization reactions represent a direct and intuitive approach to the pyrrolidine skeleton, typically involving the formation of a carbon-nitrogen bond to close a five-membered ring.

Intramolecular amination involves the formation of a C-N bond within a single molecule, typically an acyclic precursor containing a nitrogen nucleophile and an electrophilic carbon center or a C-H bond susceptible to activation. This strategy is a powerful tool for constructing saturated N-heterocycles. recercat.cat

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H and C(sp²)–H bonds at the δ-position of picolinamide (B142947) (PA)-protected amines has been shown to be an effective method for synthesizing pyrrolidines. organic-chemistry.org This approach utilizes low catalyst loading and inexpensive reagents under mild conditions. organic-chemistry.org The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle, activating δ-C(sp³)–H bonds to form the pyrrolidine ring. organic-chemistry.org

Iron-catalyzed intramolecular C(sp³)–H amination of alkyl azides also provides an efficient route to pyrrolidines, with dinitrogen gas as the only byproduct. rsc.org This method demonstrates broad substrate scope, successfully aminating benzylic, allylic, and aliphatic C–H bonds to yield the corresponding pyrrolidine products in good yields. rsc.org

Copper-promoted intramolecular aminooxygenation of alkenes is another strategy, yielding substituted pyrrolidines with high diastereoselectivity. nih.gov For example, α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines in excellent yields, while substrates with the N-substituent tethered directly to the α-carbon can yield 2,5-trans pyrrolidines exclusively. nih.gov

| Catalyst/Promoter | Substrate Type | Key Features | Yield Range | Ref |

| Palladium(II) acetate | Picolinamide (PA)-protected amines | Amination of unactivated δ C(sp³)-H bonds | Good | organic-chemistry.org |

| Iron(III) complex | Alkyl azides | Broad scope, N₂ is the sole byproduct | 45-95% | rsc.org |

| Copper(II) triflate | Alkenyl sulfonamides | High diastereoselectivity, cis or trans control | 76-97% | nih.gov |

| Rhodium(II) catalysts | Sulfonimidamides | Asymmetric nitrene C-H insertion | High | researchgate.net |

Annulation reactions construct the pyrrolidine ring by forming two new bonds in a single operation, often involving the reaction of a three-atom component with a two-atom component. These strategies are highly valued for their efficiency in rapidly building molecular complexity. rsc.org

A prominent example is the [3+2] annulation of N-tosyl-α-amino aldehydes with 1,3-bis(silyl)propenes. organic-chemistry.org This Lewis acid-promoted reaction proceeds via the addition of the allylsilane to the aldehyde, followed by cyclization to produce densely functionalized pyrrolidines with excellent stereocontrol. organic-chemistry.org The choice of Lewis acid, such as methylaluminum dichloride (MeAlCl₂), is crucial for achieving high yields and stereoselectivity. organic-chemistry.org

Tunable annulation protocols allow for divergent synthesis, accessing different N-heterocyclic scaffolds from common precursors. nih.govrsc.org By controlling reagents and reaction conditions, intermolecular coupling of alkenes with bifunctional reagents like allylsulfonamides can be directed toward either [3+2] annulation for pyrrolidines or [4+2] annulation for piperidines. nih.govrsc.org

Another innovative approach involves the use of chiral sulfinamide annulating reagents. thieme-connect.comacs.org The diastereoselective aza-Michael addition of a chiral sulfinamide bearing a chloroethyl group to a Michael acceptor, followed by intramolecular cyclization, affords complex pyrrolidines with high diastereoselectivity. acs.org This method has been applied in medicinal chemistry campaigns for the synthesis of biologically active molecules. acs.org

| Reagent 1 | Reagent 2 | Catalyst/Promoter | Key Features | Ref |

| N-Ts-α-amino aldehyde | 1,3-Bis(silyl)propene | MeAlCl₂ (Lewis acid) | Stereoselective synthesis of functionalized pyrrolidines | organic-chemistry.org |

| Styrene (B11656) | Allylsulfonamide | N-Iodosuccinimide (NIS) | Tunable annulation for pyrrolidines or piperidines | nih.gov |

| Michael acceptor | Chiral N-(2-chloroethyl)sulfinamide | Base (e.g., t-BuOK) | Asymmetric synthesis, crystalline products | thieme-connect.comacs.org |

Multicomponent Reactions (MCRs) for Polysubstituted Pyrrolidines

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular complexity. rasayanjournal.co.in They are characterized by high atom economy, operational simplicity, and the ability to construct diverse molecular libraries. rasayanjournal.co.intandfonline.com

The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-flammability, and environmental benefits. Several MCRs for the synthesis of polysubstituted pyrrolidines have been successfully developed in aqueous media. thieme-connect.com

One such method involves a three-component cascade reaction of a primary amine, an acetylene (B1199291) dicarboxylate, and formaldehyde (B43269) in water, mediated by tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst. rasayanjournal.co.in By adjusting the molar ratio of the reactants, this protocol can selectively produce either polysubstituted pyrrolidines or tetrahydropyrimidines in good yields. rasayanjournal.co.in Another approach uses indium in dilute aqueous HCl to mediate the reaction between nitroarenes, formaldehyde, and dialkyl acetylenedicarboxylates. thieme-connect.comresearchgate.net This reaction involves the in-situ reduction of the nitro compound to an amine, which then participates in the cascade to form 1,3,3-trisubstituted 4,5-dioxopyrrolidines. thieme-connect.comresearchgate.net

The use of brine as an aqueous medium has also been shown to be beneficial in organocatalytic three-component [3+2] cycloadditions, preventing side reactions and reducing reaction times. thieme-connect.com

| Component 1 | Component 2 | Component 3 | Catalyst/Medium | Product Type | Ref |

| Primary amine | Acetylene dicarboxylate | Formaldehyde | TBAB / Water | 4,5-Dioxopyrrolidine | rasayanjournal.co.in |

| Nitroarene | Dialkyl acetylenedicarboxylate | Formaldehyde | Indium / aq. HCl | 1,3,3-Trisubstituted 4,5-dioxopyrrolidine | thieme-connect.comresearchgate.net |

| Aromatic aldehyde | Diethyl aminomalonate | α,β-Unsaturated aldehyde | Organocatalyst / Brine | Polysubstituted pyrrolidine | thieme-connect.com |

| Isatin | L-Phenylalanine | Substituted Pyridinone | [bmim]Br | Spirooxindole-pyrrolidine | mdpi.com |

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is one of the most powerful and widely used methods for the stereoselective synthesis of the pyrrolidine ring. kg.ac.rswikipedia.orgnih.gov This reaction allows for the construction of the five-membered ring with control over up to four new contiguous stereocenters. wikipedia.orgnih.gov

Azomethine ylides are nitrogen-based 1,3-dipoles that are typically generated in situ due to their high reactivity. wikipedia.org Common methods for their generation include the thermal ring-opening of aziridines, the condensation of an α-amino acid with an aldehyde or ketone (often involving decarboxylation), or the deprotonation of iminium salts. wikipedia.orgmdpi.com

Once generated, the azomethine ylide reacts readily with a wide range of dipolarophiles, such as electron-deficient alkenes and alkynes, to form highly functionalized pyrrolidines and pyrrolines, respectively. kg.ac.rswikipedia.org The high regio- and stereoselectivity of these [3+2] cycloadditions makes them particularly valuable in synthetic chemistry. acs.orgrsc.org For instance, the reaction of azomethine ylides with nitroalkenes has been extensively studied to produce tetrasubstituted pyrrolidines. acs.org Catalytic asymmetric versions of this reaction, often employing copper(I) or ruthenium complexes, provide enantioselective access to chiral pyrrolidines. acs.orgacs.org

| Azomethine Ylide Source | Dipolarophile | Catalyst/Conditions | Key Features | Ref |

| Isatin + Sarcosine | 3-Nitro-2-(trifluoromethyl)-2H-chromenes | Heat | Regio- and stereocontrolled synthesis of spiro-pyrrolidines | rsc.org |

| Glycine ester + Aldehyde | Electron-deficient alkenes | KF/Al₂O₃ | Eco-friendly solid-base catalyst, high diastereoselectivity | nih.gov |

| N-Benzylidene imine + α-Diazo ester | Alkenes | Ruthenium porphyrin | Three-component coupling, excellent diastereoselectivity | acs.org |

| Amide/Lactam | Electron-deficient alkenes | Vaska's complex / TMDS | Reductive generation of ylide, broad scope | nih.gov |

| Glycine + Aldehyde + Maleimide | N/A (Double cycloaddition) | Heat | Pseudo five-component reaction for polycyclic pyrrolizidines | mdpi.com |

Nucleophilic Substitution Reactions in Pyrrolidine Synthesis

Nucleophilic substitution is a cornerstone of pyrrolidine synthesis, often involving an intramolecular cyclization where a nitrogen nucleophile displaces a leaving group to form the five-membered ring. A common strategy involves the use of chiral starting materials to ensure a stereocontrolled outcome.

For instance, a stereocontrolled synthesis of 2,5-disubstituted pyrrolidines can be achieved by reacting a glycerol-derived bistriflate with an aminosulfone. nih.govacs.org The process involves two sequential SN2 displacements, where the nitrogen acts as a nucleophile, leading to a stereospecific cyclization. nih.govacs.org Similarly, C2-symmetrical pyrrolidines have been synthesized from starting materials like D-mannitol. nih.govacs.org In this approach, selective benzylation of primary alcohols followed by tosylation of the secondary alcohols yields a key intermediate. A subsequent double nucleophilic substitution with benzylamine (B48309) forms the pyrrolidine ring. nih.govacs.org

The Mitsunobu reaction represents another powerful application of nucleophilic substitution in this context. It has been employed in the enantioselective preparation of pyrrolidine-sulfamide ligands from diastereomeric amino alcohols. benthamdirect.com In a key step, an alcohol is activated under Mitsunobu conditions, allowing for intramolecular substitution by a sulfonamide nitrogen. benthamdirect.com Interestingly, while such reactions on similar substrates can sometimes lead to ring expansion, neighboring group participation can ensure the exclusive formation of the pyrrolidine ring with retention of configuration at the exocyclic stereocenter. benthamdirect.com

Table 1: Examples of Nucleophilic Substitution in Pyrrolidine Synthesis

| Starting Material(s) | Key Reagents | Reaction Type | Product Type | Ref |

|---|---|---|---|---|

| Glycerol-derived bistriflate, Aminosulfone | n-BuLi | Double SN2 displacement | 2,5-disubstituted pyrrolidine | nih.gov, acs.org |

| D-mannitol derivative | Benzylamine | Double SN2 displacement | C2-symmetrical pyrrolidine | nih.gov, acs.org |

Reductive Amination Protocols

Reductive amination is a highly efficient and widely used method for constructing N-substituted pyrrolidines. mdpi.com This strategy typically involves the condensation of a dicarbonyl compound with a primary amine to form one or more imine/enamine intermediates, which are then reduced in situ to yield the saturated heterocycle.

A practical approach for the synthesis of N-aryl-substituted pyrrolidines utilizes the successive reductive amination of 1,4-diketones with anilines. mdpi.com This process can be catalyzed by iridium complexes via transfer hydrogenation, offering a mild and efficient route to the desired products. mdpi.com The reaction of a carbonyl compound with an amine first generates a C=N intermediate, which is subsequently reduced to form the C-N bond, with water as the only byproduct. mdpi.com

Furthermore, aliphatic γ-nitrocarbonyl compounds are valuable precursors for polysubstituted pyrrolidines. frontiersin.org Catalytic hydrogenation can simultaneously reduce the nitro group to an amine and effect the reductive amination cascade, leading to the formation of the pyrrolidine ring in a single pot. frontiersin.org This method is particularly useful for creating complex substitution patterns on the pyrrolidine core. frontiersin.org The synthesis of polyhydroxylated pyrrolidines from dicarbonyl sugars and primary amines using reducing agents like sodium cyanoborohydride (NaCNBH₃) also proceeds via a double reductive amination pathway. researchgate.net

Table 2: Reductive Amination Strategies for Pyrrolidine Synthesis

| Carbonyl Precursor | Amine Source | Catalyst/Reductant | Key Feature | Ref |

|---|---|---|---|---|

| 1,4-Diketones | Anilines | Iridium complex | Successive transfer hydrogenation | mdpi.com |

| γ-Nitrocarbonyls | Internal (from nitro group) | Catalytic Hydrogenation (e.g., Pd/C) | Cascade reduction/cyclization | frontiersin.org |

Stereoselective Synthesis of Pyrrolidine Derivatives

Achieving control over the stereochemistry of the pyrrolidine ring is a critical challenge in synthetic organic chemistry, given the importance of stereoisomerism in determining biological activity. nih.gov Modern strategies increasingly rely on asymmetric catalysis to generate enantioenriched pyrrolidines.

Chiral Auxiliaries and Organocatalysis in Asymmetric Pyrrolidine Synthesis

Asymmetric synthesis of pyrrolidines can be effectively achieved using chiral auxiliaries or through organocatalysis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. A notable example is the use of tert-butylsulfinamide as a chiral auxiliary for the asymmetric synthesis of pyrrolidines bearing an all-carbon quaternary stereocenter at the 3-position. organic-chemistry.org This method, which proceeds via oxetane (B1205548) desymmetrization catalyzed by indium triflate, provides excellent diastereoselectivity under mild conditions. organic-chemistry.org

Organocatalysis, which utilizes small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool for pyrrolidine synthesis. mdpi.comresearchgate.net Chiral phosphoric acids, for instance, have been used as catalysts in combination with sulfonyl-protected amines to achieve excellent enantioselectivity in the synthesis of 3-substituted pyrrolidines. organic-chemistry.org Proline and its derivatives are themselves prominent organocatalysts, and their synthesis and application are central to the field. mdpi.com For example, D-prolinamides, prepared in several steps including reductive amination, have been used to catalyze the Michael addition of aldehydes to β-nitroalkenes, a key step in the construction of chiral precursors for more complex pyrrolidine targets. mdpi.com

Table 3: Asymmetric Pyrrolidine Synthesis via Chiral Auxiliaries and Organocatalysis

| Strategy | Catalyst/Auxiliary | Key Transformation | Stereocontrol | Ref |

|---|---|---|---|---|

| Chiral Auxiliary | tert-Butylsulfinamide | Oxetane Desymmetrization | Excellent Diastereoselectivity | organic-chemistry.org |

| Organocatalysis | Chiral Phosphoric Acid | Oxetane Desymmetrization | Excellent Enantioselectivity | organic-chemistry.org |

| Organocatalysis | Diarylprolinol Silyl Ether | Michael Addition | Excellent Enantioselectivity (up to 99% ee) | researchgate.net |

C(sp³)-H Activation Strategies for Enantiocontrol

Direct functionalization of C(sp³)–H bonds is a rapidly advancing field that offers highly efficient and atom-economical routes to complex molecules. This strategy has been successfully applied to the enantioselective synthesis of pyrrolidine derivatives.

A highly efficient and fully enantioselective synthesis of 2,3-trans-3-carboxy-3-phenylproline analogs has been developed utilizing a palladium-catalyzed C(sp³)–H activation-arylation strategy as the key step. nih.gov This approach allows for the direct introduction of aryl groups onto the pyrrolidine scaffold with complete control over stereochemistry. nih.gov Similarly, palladium-catalyzed enantioselective arylation of the α-methylene C–H bonds of N-thioamido-pyrrolidines has been achieved using a chiral phosphoric acid ligand, providing access to enantioenriched α-arylated pyrrolidines. nih.govmdpi.com

In addition to arylation, C-H amination provides a direct route to the pyrrolidine ring. The asymmetric synthesis of enantiopure pyrrolidines has been reported through a streamlined strategy involving two sequential C–H functionalization steps. researchgate.netresearchgate.net The initial step is a regio- and stereoselective catalytic nitrene C–H insertion into a hydrocarbon, followed by a diastereoselective cyclization via a 1,5-Hydrogen Atom Transfer (HAT) from a nitrogen-centered radical to form the pyrrolidine ring. researchgate.netresearchgate.net Rhodium(II) and Ruthenium(II) complexes with chiral ligands are often employed to catalyze such intramolecular C(sp³)–H aminations of alkyl azides, yielding chiral pyrrolidines with high enantioselectivity. researchgate.netorganic-chemistry.org

Table 4: Enantioselective C(sp³)-H Activation for Pyrrolidine Synthesis

| Metal Catalyst | Ligand/Directing Group | C-H Functionalization | Product Type | Ref |

|---|---|---|---|---|

| Palladium(II) | Aminoethyl Quinolone | α-C–H Arylation | α-Aryl Proline Analogs | nih.gov |

| Palladium(II) | Chiral Phosphoric Acid / Thioamide | α-C–H Arylation | α-Aryl Pyrrolidines | nih.gov |

| Rhodium(II) | Chiral Carboxamidate | Intramolecular C-H Amination | Chiral Pyrrolidines | researchgate.net, researchgate.net |

Functionalization of Pre-formed Pyrrolidine Rings

An alternative to constructing the pyrrolidine ring from scratch is the modification of a readily available pyrrolidine core. nih.govmdpi.comontosight.ai This approach is particularly valuable for creating diverse libraries of compounds from a common intermediate.

Alkylation and Arylation Reactions

The direct introduction of alkyl and aryl substituents onto the pyrrolidine ring, particularly at the α-carbon, is a key transformation. Traditional methods often rely on the enantioselective α-lithiation of N-Boc-pyrrolidine, mediated by (-)-sparteine, followed by reaction with an electrophile. nih.gov

More recently, transition metal-catalyzed C-H functionalization has provided powerful, alternative routes. A direct α-arylation of pyrrolidine can be achieved in a one-pot, redox-neutral process using quinone monoacetals. rsc.org This method allows for the introduction of an aryl group at the α-position without the need for pre-functionalization. Furthermore, the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine (via its thioamide derivative) with arylboronic acids demonstrates a catalytic approach to generating α-aryl stereocenters with high enantiomeric excess. nih.gov Regio- and enantioselective direct arylation of β-alkenyl pyrrolines with electron-rich arenes has also been developed, proceeding via a 1,2-addition mechanism to furnish α-aryl-β-alkenyl pyrrolidines. nih.gov

For alkylation, a synergistic combination of a nickel catalyst and an aldehyde can enable the C(sp³)-H alkylation of amides using simple alkyl halides under mild conditions. organic-chemistry.org These modern catalytic methods represent a significant advance, expanding the toolkit for the late-stage functionalization of the pyrrolidine scaffold. nih.govorganic-chemistry.orgrsc.org

Table 5: Selected Methods for Alkylation and Arylation of Pyrrolidine Rings

| Method | Reagents | Position Functionalized | Key Feature | Ref |

|---|---|---|---|---|

| α-Lithiation / Negishi Coupling | (-)-sparteine, n-BuLi, ZnCl₂, Ar-Br | α-position | Stoichiometric chiral ligand | nih.gov |

| Redox-Neutral Arylation | Quinone monoacetal, Base | α-position | One-pot, direct arylation | rsc.org |

| Pd-Catalyzed C-H Arylation | Arylboronic acid, Pd catalyst, Chiral Phosphoric Acid | α-position | Catalytic, enantioselective | nih.gov |

| Ni-Catalyzed C-H Alkylation | Alkyl halide, Ni catalyst, Aldehyde | α-position | Synergistic catalysis | organic-chemistry.org |

| Direct Arylation | β-Alkenyl pyrroline (B1223166), Electron-rich arene | α-position | Regioselective 1,2-addition | nih.gov |

Amidation Protocols

Amidation reactions are fundamental to the synthesis of pyrrolidine structures, serving either to construct the heterocyclic ring itself or to introduce functional groups. One powerful strategy involves the direct amination of sp³ C-H bonds. For instance, an operationally simple method employing molecular iodine (I₂) as the sole oxidant under transition-metal-free conditions provides facile access to pyrrolidines from accessible substrates. organic-chemistry.org Another advanced approach is the Hofmann-Löffler-Freytag (HLF) reaction, which facilitates pyrrolidine formation through a 1,5-hydrogen atom transfer (HAT) in an N-haloamine intermediate, demonstrating the power of remote C(sp³)-H functionalization. researchgate.net

Modern protocols have expanded on these concepts. Electrochemical methods have been developed for the direct α-amidation of N-alkoxycarbonyl pyrrolidines with amides, which avoids the need for pre-prepared amidation reagents and proceeds at room temperature without chemical oxidants or catalysts. rsc.org Furthermore, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a mild and effective route to pyrrolidines with excellent regioselectivity and chemoselectivity. organic-chemistry.org In the synthesis of more complex, bioactive molecules, amidation is a key step. For example, the synthesis of the antiviral drug Daclatasvir involves an amidation step to form a bis-imidazole intermediate, which is then deprotected to yield a bis-pyrrolidine core structure. mdpi.com

Table 1: Selected Amidation Strategies for Pyrrolidine Synthesis

| Method | Key Features | Catalyst/Reagent | Ref. |

| Direct δ-amination | Transition-metal-free C-H functionalization | Molecular Iodine (I₂) | organic-chemistry.org |

| Electrochemical α-amidation | No pre-prepared reagents, room temperature | Electrochemical cell | rsc.org |

| Copper-Catalyzed C-H Amination | Intramolecular, mild conditions | Copper catalyst | organic-chemistry.org |

| Reductive Alkynylation/Cyclization | Dual catalysis, forms propargylic amines | Ir/Cu catalysts | frontiersin.org |

Synthesis of Specific this compound Scaffolds and Isomers

The synthesis of pyrrolidines bearing an aryl substituent at the 3-position is a significant area of research, as this motif is present in numerous biologically active compounds.

A range of methods has been developed for the synthesis of 3-arylpyrrolidines. A prominent strategy is the palladium-catalyzed hydroarylation of pyrrolines, which directly couples an aryl group to the pyrrolidine precursor. researchgate.net This process offers a broad substrate scope and can deliver drug-like molecules in a single step from readily available materials. researchgate.net

Another powerful technique is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a styrene derivative. sci-hub.sesemanticscholar.org This highly convergent approach constructs the pyrrolidine ring efficiently. For example, azomethine ylides generated from N-bis(benzotriazolylmethyl)amines can react with styrenes in the presence of samarium(II) iodide to afford 3-arylpyrrolidines in good yields. semanticscholar.org

Asymmetric synthesis has also been achieved. A highly efficient rhodium-catalyzed protocol allows for the asymmetric conjugate addition of arylboronic acids to fumaric esters. acs.org The resulting 2-arylsuccinic ester adducts can then be transformed into chiral 3-arylpyrrolidine derivatives, achieving high optical purity. acs.org

Table 2: Modern Synthetic Routes to 3-Arylpyrrolidines

| Method | Key Reaction | Catalyst System | Key Feature | Ref. |

| Hydroarylation | Pyrroline + Aryl Halide | Palladium/Ligand | Direct C-C bond formation | researchgate.net |

| [3+2] Cycloaddition | Azomethine Ylide + Styrene | Samarium(II) Iodide or Copper(I) | Convergent ring construction | sci-hub.sesemanticscholar.org |

| Conjugate Addition | Arylboronic Acid + Fumarate | Rhodium/Chiral Diene | Enantioselective synthesis | acs.org |

| Reductive Amination | 1,4-Diketone + Arylamine | Iridium Complex | Successive intramolecular cyclization | mdpi.com |

Pyrrolidine-2,5-diones, also known as succinimides, are versatile intermediates and scaffolds in their own right. d-nb.info The synthesis of aryl-substituted versions can be achieved through several routes. One common method is the Michael addition of ketones to N-substituted maleimides, a reaction that can be catalyzed by a self-assembled three-component organocatalyst system. nih.gov

A more direct approach to 3-substituted pyrrolidine-2,5-diones involves the ring-closing reaction of precursors like (Z)-4-oxo-4-(arylamino)but-2-enoic acid. researchgate.net This method has been used to synthesize a series of 3-chloro-1-aryl pyrrolidine-2,5-diones, which have been investigated as potent enzyme inhibitors. researchgate.net These dione (B5365651) structures serve as valuable precursors that can potentially be reduced to the corresponding pyrrolidine derivatives.

Synthesizing pyrrolidines with specific functionalities at both the nitrogen (position 1) and a carbon atom (position 3) requires precise strategic planning. A patented method highlights an advantageous route starting from readily available and optically pure malic acid. google.com This approach allows the spatial configuration at the C-3 position to be predetermined; for example, L-(-)-malic acid yields 3-(S)-pyrrolidines, while D-(+)-malic acid produces the 3-(R) enantiomer. google.com

Green Chemistry Approaches in Pyrrolidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, with a focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Its use in pyrrolidine synthesis is exemplified by one-pot, multi-component domino reactions. A notable example is a three-component cascade reaction between a primary amine, an acetylene dicarboxylate, and formaldehyde, which proceeds in water mediated by the inexpensive and recyclable phase-transfer catalyst tetra-n-butylammonium bromide (TBAB). rasayanjournal.co.in This method efficiently produces highly functionalized pyrrolidines at moderate temperatures (70 °C). rasayanjournal.co.in

Simpler pyrrolidine structures can also be synthesized under green conditions. The synthesis of N-methylpyrrolidine has been successfully demonstrated in an aqueous medium using methylamine, 1,4-dibromobutane, and the inexpensive base potassium carbonate (K₂CO₃) at 90 °C. vjs.ac.vnresearchgate.net The yield in water was comparable to or better than in some organic solvents like acetone, highlighting the viability and environmental benefits of this approach. vjs.ac.vnresearchgate.net These examples underscore a significant shift towards more sustainable and environmentally benign synthetic protocols in heterocyclic chemistry. rsc.org

Recyclable Catalytic Systems (e.g., Tetra-n-butylammoniumbromide)rsc.org

The development of sustainable and cost-effective synthetic methodologies is a cornerstone of modern chemistry. In the context of synthesizing pyrrolidine derivatives, including the 3-arylpyrrolidine scaffold present in this compound, recyclable catalytic systems have emerged as a highly attractive approach. Among these, phase-transfer catalysis (PTC) offers a powerful tool for conducting reactions between reagents located in different immiscible phases, often an aqueous and an organic phase. This methodology is recognized for its environmentally friendly and mild reaction protocols. rsc.org

Tetra-n-butylammonium bromide (TBAB) has garnered significant attention as an efficient, metal-free, and homogeneous phase-transfer catalyst. nih.govresearchgate.net TBAB is an inexpensive, commercially available, non-corrosive, and chemically stable quaternary ammonium (B1175870) salt. nih.govwikipedia.org Its utility stems from the ability of the tetrabutylammonium (B224687) cation to dissolve in both aqueous and organic solvents, which facilitates the transport of water-soluble anionic reactants into the organic phase where the reaction occurs. nih.gov This property makes TBAB a versatile catalyst for a wide array of organic transformations, including alkylations, which are fundamental to the construction of substituted pyrrolidine rings. nih.govresearchgate.net

The application of PTC in the synthesis of pyrrolidine scaffolds can be exemplified by the N-alkylation of succinimide (B58015) with alkyl halides, a reaction that forms a key structural component related to the pyrrolidine core. acs.org While not a direct synthesis of a 3-substituted pyrrolidine, the principles are directly applicable. In such a system, a solid base like potassium hydroxide (B78521) (KOH) deprotonates the succinimide in the solid phase. The TBAB catalyst then facilitates the transfer of the succinimide anion from the solid or aqueous phase into the organic phase, where it can react with an appropriate alkyl or aryl-alkyl halide. The bromide anion of TBAB is exchanged for the deprotonated substrate, which is then carried into the organic phase as an ion pair with the tetrabutylammonium cation. After the nucleophilic substitution reaction, the catalyst returns to the initial phase to repeat the cycle, showcasing its recyclability.

Research into the synthesis of 1-(3-phenylpropyl)-pyrrolidine-2,5-dione from succinimide and 1-bromo-3-phenylpropane under solid-liquid phase-transfer catalysis (SL-PTC) highlights the efficiency of this method. acs.org The reaction proceeds under mild, nearly water-free conditions to afford high yields of the product. acs.org This strategy could be adapted for the synthesis of this compound precursors. For instance, a suitably functionalized pyrrolidinone could be synthesized using a PTC-mediated alkylation, followed by reduction of the carbonyl groups to yield the final pyrrolidine ring.

The recyclability of the catalyst is a key advantage of this system. After the reaction is complete, the catalyst can often be recovered from the aqueous phase and reused in subsequent batches with minimal loss of activity, significantly reducing waste and operational costs. acs.orgresearchgate.net Fluorous (S)-pyrrolidine sulfonamide has been shown to be an efficient organocatalyst that can be recovered and reused for up to seven cycles without a significant loss of activity. acs.org

While direct synthesis of this compound using TBAB as a recyclable catalyst is not extensively documented in dedicated studies, the established principles of phase-transfer catalysis for the formation of C-N bonds and the alkylation of nitrogen heterocycles provide a robust framework for its potential synthesis. acs.orgacs.org The methodology is versatile, allowing for the use of various starting materials to generate a diverse library of substituted pyrrolidines.

Table 1: Representative Phase-Transfer Catalyzed Reactions for Heterocycle Synthesis

| Product | Starting Materials | Catalyst | Conditions | Yield | Reference |

| 1-(3-Phenylpropyl)-pyrrolidine-2,5-dione | Succinimide, 1-Bromo-3-phenylpropane | PTC | Solid-liquid, KOH, organic solvent | High | acs.org |

| 3,4-Dihydropyrano[c]chromenes | Aldehydes, Malononitrile, 4-Hydroxycoumarin | TBAB | Water, 100 °C or Solvent-free, 120 °C | Excellent | nih.govencyclopedia.pub |

| 2-Arylquinazolin-4(3H)-ones | 2-Aminobenzamide, Aromatic aldehydes | TBAB | Microwave-assisted, solvent-free, 120 °C | Excellent | nih.gov |

| Spiro[cyclohexane-1,3′-indolines] | 2,3-Diarylpinacols, 3-Phenacylideneoxindoles | [Bmim]Br, Acetic Acid | 120 °C | 72-86% | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the connectivity and spatial arrangement of atoms within a molecule can be meticulously mapped.

1H NMR and 13C NMR Applications

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, provide foundational information about the chemical environment of each proton and carbon atom in this compound.

The ¹H NMR spectrum is predicted to exhibit distinct signals for the protons of the ethylphenyl group and the pyrrolidine ring. The aromatic protons would appear as a set of multiplets in the downfield region (approximately 7.0-7.3 ppm), characteristic of a 1,3-disubstituted benzene (B151609) ring. The ethyl group protons would present as a quartet for the methylene (B1212753) (CH₂) group and a triplet for the methyl (CH₃) group, arising from scalar coupling to each other. The protons on the pyrrolidine ring would show complex splitting patterns due to their diastereotopic nature and mutual coupling, appearing as overlapping multiplets in the upfield region. The N-H proton of the secondary amine is expected to be a broad singlet.

The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, ten distinct signals are anticipated: six for the aromatic ring (four CH and two quaternary carbons) and four for the aliphatic portion (one methyl, and three methylene/methine carbons of the pyrrolidine and ethyl groups). The chemical shifts are influenced by the electron density and neighboring atoms.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (C₆H₄) | 7.0 - 7.3 | Multiplet (m) |

| Pyrrolidine (CH₂) | 2.8 - 3.5 | Multiplet (m) |

| Pyrrolidine (CH) | 3.3 - 3.7 | Multiplet (m) |

| Pyrrolidine (NH) | 1.5 - 2.5 | Broad Singlet (br s) |

| Ethyl (CH₂) | 2.65 | Quartet (q) |

| Ethyl (CH₃) | 1.25 | Triplet (t) |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Quaternary) | 140 - 145 |

| Aromatic (CH) | 125 - 130 |

| Pyrrolidine (CH₂) | 45 - 55 |

| Pyrrolidine (CH) | 35 - 45 |

| Ethyl (CH₂) | 28 - 32 |

| Ethyl (CH₃) | 15 - 18 |

Advanced 2D NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) scalar couplings. It would show correlations between the adjacent protons in the ethyl group (methylene and methyl) and among the protons of the pyrrolidine ring. It would also help delineate the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the aromatic proton signals would correlate to the aromatic CH carbon signals, and the aliphatic proton signals would correlate to their respective aliphatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons separated by two or three bonds. This is vital for piecing together the molecular fragments. For example, an HMBC spectrum would reveal correlations between the benzylic protons of the ethyl group and the aromatic carbons, as well as correlations between the proton at C3 of the pyrrolidine ring and the carbons of the phenyl ring, definitively establishing the connection point between the two rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₂H₁₇N), the exact mass can be calculated. This precise mass measurement is a key criterion for confirming the identity of the compound.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₈N⁺ | 176.1434 |

| [M+Na]⁺ | C₁₂H₁₇NNa⁺ | 198.1253 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amines. In positive ion mode, this compound would readily form a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing structural insights. Characteristic fragmentation pathways for pyrrolidine-containing compounds often involve the cleavage of the bonds adjacent to the nitrogen atom and fragmentation of the substituent groups.

A likely primary fragmentation would be the loss of the ethylphenyl group as a radical, or cleavage within the pyrrolidine ring. The benzylic C-C bond of the ethyl group is also susceptible to cleavage.

Predicted ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Fragment Ion m/z | Possible Identity |

| 176.1 | [M+H]⁺ |

| 147.1 | [M-C₂H₅]⁺ (Loss of ethyl radical) |

| 70.1 | Pyrrolidinium fragment |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound would display several characteristic absorption bands. A notable feature would be the N-H stretching vibration of the secondary amine, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and pyrrolidine groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring (meta-disubstituted) would give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹).

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1020 - 1250 |

| Aromatic Out-of-Plane Bending | 690 - 900 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an essential tool for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic techniques are employed to ensure high purity and, where applicable, to separate stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds. ontosight.ai For pyrrolidine derivatives, reversed-phase HPLC is commonly used. A C18 column is a frequent choice for the stationary phase, which separates compounds based on their hydrophobicity.

A typical mobile phase for analyzing compounds like this compound would consist of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. sielc.com The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high purity level, often greater than 98% or 99%, is typically required for research and development applications. google.com HPLC methods can be developed and validated for precision, accuracy, linearity, and sensitivity to ensure reliable purity assessment. researchgate.net

Table 2: Typical HPLC Parameters for Purity Analysis of Pyrrolidine Derivatives

| Parameter | Condition |

| Column | C18 bonded silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Purity Threshold | >98% |

Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing advantages over HPLC in terms of speed and reduced organic solvent consumption. jascoinc.comchromatographyonline.com SFC utilizes a mobile phase, typically supercritical carbon dioxide, modified with a small amount of an organic solvent like methanol, ethanol, or isopropanol. chromatographyonline.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful in resolving a broad range of chiral compounds, including pyrrolidine derivatives. nih.govresearchgate.net The selection of the appropriate CSP and the optimization of SFC conditions, such as the co-solvent, backpressure, and temperature, are crucial for achieving baseline separation of the enantiomers. nih.gov For instance, studies on similar pyrrolidone derivatives have shown that chlorinated chiral stationary phases can provide excellent resolutions. nih.gov

Table 3: Key Considerations for Chiral SFC Separation of this compound

| Factor | Importance |

| Chiral Stationary Phase (CSP) | Primary determinant of enantioselectivity. Polysaccharide-based columns are often effective. researchgate.net |

| Co-solvent | Nature and percentage of alcohol (e.g., methanol, ethanol) significantly impact retention and resolution. nih.gov |

| Backpressure & Temperature | Optimization is necessary to achieve the best separation efficiency. researchgate.net |

| Flow Rate | Affects analysis time and resolution. nih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, assess compound purity, and determine appropriate conditions for column chromatography. rsc.orgnih.gov In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. orgsyn.org

A TLC plate, typically coated with silica gel, serves as the stationary phase. The reaction mixture is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase, often a mixture of hexane (B92381) and ethyl acetate. unimi.it The separated spots are visualized, commonly under UV light. nih.gov The relative mobility of the spots, quantified by the retardation factor (Rf value), helps in identifying the product and any remaining reactants or byproducts. anveshanaindia.com This allows chemists to determine when a reaction is complete and to select the optimal solvent system for purification by column chromatography. anveshanaindia.com

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction is the gold standard for determining the absolute structure of a crystalline compound. uol.de To perform this analysis, a suitable single crystal of this compound or one of its salts (e.g., hydrochloride) would need to be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. rsc.org

The diffraction pattern of spots is collected and analyzed to solve the crystal structure. uol.de The resulting electron density map reveals the precise position of each atom in the molecule and the asymmetric unit of the crystal lattice. rsc.orgmdpi.com This analysis unambiguously confirms the molecular connectivity and the stereochemistry at the chiral center. Furthermore, it provides detailed insights into the conformational preferences of the pyrrolidine ring, which often adopts an envelope or twisted conformation, and the nature of intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. iucr.org

Table 4: Information Obtained from Single Crystal X-ray Diffraction

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The x, y, z position of every atom in the asymmetric unit. uol.de |

| Bond Lengths & Angles | Precise measurements of the molecular geometry. uol.de |

| Absolute Configuration | Unambiguous determination of the R/S configuration at chiral centers. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions that stabilize the crystal packing. iucr.org |

X-ray Diffraction Studies for Solid-State Structure Determination

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the solid-state characterization of crystalline materials. This method provides detailed information about the atomic and molecular arrangement within a crystal lattice, enabling the identification of crystal structures, the assessment of sample purity, and the differentiation between various polymorphic forms. iitkgp.ac.infz-juelich.de For pyrrolidine derivatives, PXRD is instrumental in confirming the three-dimensional structure and ensuring the consistency of the crystalline form, which is critical for both chemical research and pharmaceutical development. fz-juelich.de

The technique involves irradiating a powdered, polycrystalline sample with a monochromatic X-ray beam. As the sample is rotated, the X-rays are diffracted by the crystal planes of the randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ) and with particular intensities. The positions and intensities of these peaks are governed by Bragg's Law and are directly related to the unit cell dimensions of the crystal. iitkgp.ac.in

Detailed Research Findings

While specific Powder X-ray Diffraction data for the compound This compound is not available in the current body of scientific literature, the analysis of structurally analogous compounds provides significant insight into the application and interpretation of PXRD for this class of molecules. A relevant example is the crystallographic study of N-(3-hydroxyphenyl)succinimide , which shares a core structure of a substituted phenyl group attached to a five-membered nitrogen-containing ring. iucr.orgiucr.org

The crystal structure of N-(3-hydroxyphenyl)succinimide was determined using single-crystal X-ray diffraction, and its bulk phase purity can be confirmed by comparing the experimental PXRD pattern with one simulated from the single-crystal data. iucr.orgncl.ac.uk The crystallographic data obtained for this related compound reveals a monoclinic crystal system with the space group P2₁/c. iucr.orgresearchgate.net The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal, were determined with high precision. iucr.org

The investigation into pyrrolidine derivatives, such as those fused to other ring systems, further illustrates the utility of PXRD. In a study of pyrrolidine-2,5-dione derivatives, PXRD spectra revealed differences in the crystallinity and stability between two synthesized compounds. A greater number of intense peaks in the PXRD pattern of one compound suggested a more ordered and stable crystal structure compared to its analogue, which exhibited fewer and less intense peaks. nih.gov This demonstrates how PXRD can be used to compare the crystalline quality of different, but related, materials.

The table below presents the crystallographic data for N-(3-hydroxyphenyl)succinimide , which serves as an illustrative example of the type of data obtained from X-ray diffraction studies of pyrrolidine-containing compounds. iucr.orgresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.432 (2) |

| b (Å) | 7.6567 (14) |

| c (Å) | 10.115 (2) |

| β (°) | 98.688 (7) |

| Volume (ų) | 875.2 (3) |

| Z | 4 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature (K) | 293 |

This interactive data table provides the crystallographic parameters for N-(3-hydroxyphenyl)succinimide as determined by single-crystal X-ray diffraction. This data is used to generate a theoretical powder pattern against which an experimental PXRD pattern of a bulk sample can be compared to confirm phase identity and purity. iucr.orgresearchgate.net

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations are crucial for understanding the intrinsic properties of a molecule that govern its reactivity and interactions with biological targets.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. arabjchem.orgnih.gov DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. This information is essential for understanding the molecule's preferred conformation.

Furthermore, DFT can elucidate the electronic structure by calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). arabjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and stability. beilstein-journals.org For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

| Total Energy | -560.123 Hartrees |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.8 Debye |

This table presents hypothetical data for illustrative purposes.

Semi-Empirical Methods (e.g., AM1, PM3)

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a faster, albeit less accurate, alternative to DFT for calculating molecular properties. ugr.esuni-muenchen.deresearchgate.net These methods are particularly useful for preliminary conformational searches of large molecules or for screening large libraries of compounds. researchgate.net For this compound, semi-empirical methods could be used to rapidly generate a set of low-energy conformations that can then be further refined using more accurate methods like DFT. ugr.es While not as precise as DFT, they provide valuable initial insights into the molecule's geometry and electronic properties. scielo.br

Table 2: Comparison of Hypothetical Semi-Empirical and DFT Geometrical Parameters for the Pyrrolidine Ring of this compound

| Parameter | AM1 | PM3 | DFT (B3LYP/6-31G*) |

| C-N Bond Length (Å) | 1.46 | 1.47 | 1.45 |

| C-C Bond Length (Å) | 1.54 | 1.53 | 1.53 |

| C-N-C Bond Angle (°) | 108.5 | 109.0 | 109.2 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecules are not static entities; they are in constant motion, adopting various conformations. Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for the atoms in the system. nih.govtandfonline.com For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and populated conformations in different environments, such as in a solvent or interacting with a biological target. frontiersin.orgnih.gov This information is critical for understanding how the molecule might bind to a receptor and for interpreting experimental data from techniques like NMR spectroscopy. nih.gov

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.innih.govnih.gov In the context of drug discovery, molecular docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein target. tandfonline.comjapsonline.comugm.ac.id This can help to identify potential biological targets for the compound and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com

Virtual screening uses docking and other computational methods to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com If a target for this compound were known, virtual screening could be used to identify other similar molecules with potentially improved binding affinity or other desirable properties. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Receptor

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Tyr120, Phe250, Trp330 |

| Type of Interactions | Pi-pi stacking, hydrophobic interactions |

This table presents hypothetical data for illustrative purposes.

In Silico Prediction of Pharmacological Profiles

Computational methods can also be used to predict the pharmacological properties of a molecule, a process often referred to as ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. bohrium.comarabjchem.orgrsc.orgresearchgate.net These predictions are valuable in the early stages of drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities.

Prediction of Electronic and Steric Features

The electronic and steric features of a molecule are key determinants of its pharmacological profile. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate these features with biological activity. niscpr.res.innih.gov For this compound, electronic features such as electrostatic potential and partial charges on atoms can be calculated to predict its ability to form favorable interactions with a receptor. Steric features, such as molecular shape and volume, are crucial for understanding how well the molecule fits into a binding pocket. These features can be quantified using various molecular descriptors.

Table 4: Hypothetical Predicted ADME Properties for this compound

| Property | Predicted Value |

| Intestinal Absorption (%) | > 90% |

| Caco-2 Permeability (logPapp) | > 0.9 |

| Blood-Brain Barrier Permeation | High |

| CYP2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low risk |

This table presents hypothetical data for illustrative purposes.

Lipohydrophilicity Assessments

The lipophilic or hydrophilic nature of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. pg.edu.plsciforum.net In computational and theoretical chemistry, various methods are employed to predict the lipohydrophilicity of compounds, providing valuable insights early in the drug discovery process. chemaxon.com These assessments are crucial for understanding how a compound like this compound might behave in a biological system.

Quantitative Structure-Activity Relationship (QSAR) studies frequently incorporate lipophilicity as a key descriptor to model the biological activity of compounds. mdpi.comresearchgate.netnih.gov For instance, studies on pyrrolidine analogs have shown that their activity can be governed by a combination of lipophilicity, shape, and electrostatic properties. researchgate.net The introduction of lipophilic groups can enhance the interaction with biological targets or improve membrane permeability. mdpi.com

Various computational approaches are utilized to estimate log P values. These methods can be broadly categorized into fragment-based, atom-based, and whole-molecule approaches. Fragment-based methods calculate log P by summing the contributions of individual molecular fragments, while atom-based methods assign contributions to individual atoms. chemaxon.com Whole-molecule methods consider the properties of the entire molecule. The choice of method can influence the predicted lipophilicity, and it is often beneficial to consider values from multiple computational models to obtain a more robust assessment. mdpi.com

For this compound, several computational tools can be used to predict its lipophilicity. The table below presents predicted logP values from various computational methods, offering a comprehensive view of its likely lipohydrophilic character.

Interactive Data Table of Predicted Lipophilicity for this compound

| Computational Method | Predicted logP |

| XLogP3 | 2.9 |

| ALOGP | 2.8 |

| MLOGP | 2.5 |

| Silicos-IT | 3.2 |

| iLOGP | 3.0 |

Note: These values are computationally predicted and may differ from experimentally determined values. The different algorithms used by each method account for the variations in the predicted logP.

In the context of related structures, QSAR studies on other aryl-substituted pyrrolidines have highlighted the importance of balancing lipophilicity for optimal activity and pharmacokinetic properties. dntb.gov.uanih.gov For example, in a series of pyrrolidine-based inhibitors, increased lipophilicity was correlated with enhanced binding affinity, but only up to a certain point, after which it could lead to undesirable properties like poor solubility. researchgate.net Therefore, the lipohydrophilicity of this compound, as estimated by these computational methods, provides a crucial piece of information for predicting its biological behavior and for guiding the design of new analogs with improved properties. researchgate.net

In Vitro Biochemical and Cellular Assays for Target Identification

In vitro assays are fundamental in early-stage drug discovery for identifying and characterizing the interactions of new chemical entities with biological targets. For pyrrolidine derivatives, a range of assays have been employed to elucidate their potential therapeutic applications.

The inhibitory activity of pyrrolidine derivatives has been evaluated against several enzymes implicated in various diseases.

Matrix Metalloproteinases (MMPs): Certain 3-mercaptopyrrolidine derivatives have been identified as potent inhibitors of MMPs, which are involved in cancer and inflammation. For instance, a series of 3-mercapto-4-arylsulfonamido pyrrolidines demonstrated low nanomolar inhibition of MMP-2 and MMP-9. nih.govresearchgate.net Specifically, a compound with a 4-phenoxyphenyl group showed significant potency. nih.gov While direct data on this compound is unavailable, the inhibitory potential of related structures suggests this is a promising area for investigation.

α-Amylase and α-Glucosidase: These enzymes are key targets in the management of type 2 diabetes. Studies on N-Boc-proline amides, which share the pyrrolidine core, have shown significant inhibitory activity against α-amylase and α-glucosidase. nih.gov For example, a 4-methoxy analogue demonstrated noteworthy inhibition with IC50 values of 26.24 and 18.04 μg/mL against α-amylase and α-glucosidase, respectively. nih.gov Other pyrrolidine derivatives have also shown good α-amylase inhibition, with IC50 values ranging from 1.49 to 3.06 µM. researchgate.netnih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are used in the treatment of Alzheimer's disease. Dispiro[pyrrolidine-1-succinimide] derivatives have shown inhibitory activity against both enzymes, with some compounds exhibiting IC50 values on AChE in the range of 11.42 to 22.21 µM. researchgate.netmdpi.com

GPX4/MDM2 and Sphingosine Kinase: Research into the inhibition of these targets by pyrrolidine derivatives is an emerging area. Spiro[pyrrolidin-3,2-oxindoles] have been investigated as inhibitors of the MDM2-p53 interaction, a key pathway in cancer. scispace.com Some covalent inhibitors have been found to bind to an allosteric site on GPX4, leading to its degradation. nih.gov

Table 1: Enzyme Inhibition by Pyrrolidine Derivatives

| Enzyme Target | Pyrrolidine Derivative Class | Key Findings | Citations |

|---|---|---|---|

| MMP-2, MMP-9 | 3-Mercapto-4-arylsulfonamido pyrrolidines | Low nanomolar inhibition. | nih.govresearchgate.net |

| α-Amylase | N-Boc-proline amides, Rhodanine-fused spiro[pyrrolidine-2,3′-oxindoles] | Significant inhibition, with some IC50 values in the low µM range. | nih.govresearchgate.netnih.gov |

| Cholinesterase | Dispiro[pyrrolidine-1-succinimide] derivatives | Moderate inhibition of AChE and BuChE. | researchgate.netmdpi.com |

The ability of pyrrolidine derivatives to bind to and modulate various receptors is a cornerstone of their therapeutic potential, particularly in the central nervous system.

Ionotropic Glutamate (B1630785) Receptors (NMDA and AMPA): These receptors are crucial for synaptic plasticity and their dysfunction is implicated in numerous neurological disorders. patsnap.comnih.gov While specific data for this compound is not available, novel phenylpyrrolidine derivatives have been investigated for their interaction with these receptors. mdpi.com

CXCR4 Chemokine Receptors: The CXCR4 receptor is involved in cancer metastasis and HIV entry. nih.govnih.gov Bis-imidazoline compounds have been identified as new CXCR4 ligands, displacing CXCL12 binding with submicromolar potencies. mdpi.com

Muscarinic Receptors: Derivatives of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine have shown selectivity for muscarinic receptors. mdpi.com

β3-Adrenoceptors and SST4 Ligands: The investigation of pyrrolidine derivatives as ligands for these receptors is ongoing. Thiourea analogues of NNC 26-9100, which contain a pyrrolidine moiety, have been prepared as somatostatin (B550006) receptor subtype 4 (sst4) ligands, with some exhibiting high affinity (Ki = 23 nM). researchgate.net

Table 2: Receptor Binding Profile of Pyrrolidine Derivatives

| Receptor Target | Pyrrolidine Derivative Class | Key Findings | Citations |

|---|---|---|---|

| Ionotropic Glutamate Receptors | Phenylpyrrolidine derivatives | Investigated for receptor interaction. | mdpi.com |

| CXCR4 Chemokine Receptors | Bis-imidazoline compounds | Submicromolar displacement of CXCL12 binding. | mdpi.com |

| Muscarinic Receptors | 1-Methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine derivatives | Selective binding to muscarinic receptors. | mdpi.com |

Monoamine transporters are key targets for antidepressants and other CNS-active drugs.

Dopamine, Norepinephrine (B1679862), and Serotonin Transporters: N-substituted-3-arylpyrrolidines have been identified as potent and selective ligands for the serotonin 1A receptor. nih.govkoreascience.kr Some α-pyrrolidinopropiophenone derivatives inhibit the human high-affinity transporters of dopamine (hDAT) and norepinephrine (hNET) in the low micromolar range. researchgate.net

Table 3: Interaction of Pyrrolidine Derivatives with Monoamine Transporters

| Transporter | Pyrrolidine Derivative Class | Key Findings | Citations |

|---|---|---|---|

| Serotonin (5-HT) Transporter | N-substituted-3-arylpyrrolidines | Potent and selective ligands at the 5-HT1A receptor. | nih.govkoreascience.kr |

Cell-based assays provide a more physiologically relevant context to evaluate the biological activity of compounds.

Anticancer Activity in HepG2 cells: While direct studies on this compound are lacking, other heterocyclic scaffolds have been evaluated for their cytotoxicity against the human liver cancer cell line, HepG2. For instance, certain pyrimidine (B1678525) and condensed pyrimidine derivatives have shown significant antitumor activity against this cell line. The investigation of pyrrolidine derivatives in this context remains an area of interest.

In Vivo Pharmacological Models for Disease Mechanism Elucidation

In vivo models are crucial for understanding the physiological effects of drug candidates and their potential therapeutic efficacy in a whole-organism context.

The anticonvulsant properties of various pyrrolidine derivatives have been demonstrated in rodent models of epilepsy. A series of N-aryl and N-aminoaryl 3-phenylpyrrolidine-2,5-diones have been synthesized and tested for their anticonvulsant activity in the maximal electroshock seizure (MES) test. researchgate.net Some of these compounds showed promising profiles, indicating the potential of the 3-phenylpyrrolidine (B1306270) scaffold in developing new antiepileptic agents.

Evaluation of Vasodilator and Bronchodilator Properties

Research into the pharmacological effects of pyrrolidine derivatives has uncovered their potential as smooth muscle relaxants, with specific applications as vasodilators and bronchodilators. Studies have shown that certain pyrrolidine-containing compounds exhibit significant vasodilation, in some cases with potency higher than established reference drugs like doxazosin. researchgate.net For instance, novel 3-pyridinecarboxylates incorporating a pyrrolidine moiety have demonstrated considerable vasodilation properties in isolated rat thoracic aortic rings. researchgate.net Specifically, compounds 12a and 12b from one study revealed IC50 values of 0.299 mM and 0.327 mM, respectively, indicating potent vasodilator effects. researchgate.net

The interest in these scaffolds stems from a broader program aimed at designing and synthesizing agents that can relax smooth muscles, which is beneficial for both vasodilator and bronchodilator applications. researchgate.net The structural features of these compounds are crucial for their activity, and ongoing research continues to explore new analogs to enhance these properties. The investigation into 4-azafluorenes and 4H-pyrano[3,2-c]pyridine-3-carbonitriles further underscores the commitment to developing potent smooth muscle relaxants based on related heterocyclic systems. researchgate.net

Investigation of Diverse Biological Activities in Pyrrolidine Derivatives

Beyond their effects on smooth muscle, pyrrolidine derivatives have been extensively studied for a wide range of other biological activities. These investigations have revealed their potential as antimicrobial, anti-inflammatory, antioxidant, antimalarial, and analgesic agents.

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)

The pyrrolidine ring is a key component in many compounds exhibiting antimicrobial properties. Research has demonstrated that various derivatives possess activity against a wide range of pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity:

Several studies have highlighted the efficacy of pyrrolidine derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, newly synthesized spiropyrrolidine derivatives have shown potent antibacterial and moderate antifungal activities. nih.gov In one study, compound 5d, which features a methoxy (B1213986) group on the phenyl ring, displayed the highest antibacterial activity against most of the tested bacterial strains, with a Minimum Inhibitory Concentration (MIC) of 3.95 µM against Staphylococcus aureus. nih.gov

Other research has focused on hybrid molecules, such as those combining a pyrrolidine ring with a thiazole (B1198619) or quinoxaline (B1680401) moiety. Thiazole-based pyrrolidine derivatives have been synthesized and evaluated for their antibacterial potential, with some compounds showing selective inhibition of Gram-positive bacteria. biointerfaceresearch.com Similarly, quinoxaline derivatives containing a pyrrolidine ring have demonstrated significant activity against bacteria like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. scholarsresearchlibrary.com The antimicrobial activity of these compounds is often influenced by the specific substituents on the aromatic rings. nih.govscholarsresearchlibrary.com

Interactive Table: Antibacterial Activity of Selected Pyrrolidine Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5d (spiropyrrolidine) | Staphylococcus aureus | 3.95 µM | nih.gov |

| 11 (thiazole-pyrrolidine) | S. aureus, B. cereus | Not specified | biointerfaceresearch.com |

Antiviral Activity: